N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide
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Overview
Description
- It is an analytical reference standard primarily used for research and forensic applications .
- The compound’s full IUPAC name is N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide .
3,4-difluoro Propyl U-47700: (chemical formula: C18H26F2N2O) is a synthetic compound with structural similarities to known utopioids .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 3,4-difluoro Propyl U-47700 are not readily available in the public domain.
- Industrial production methods remain proprietary and are not widely disclosed.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions are also not well-documented.
Scientific Research Applications
- Research on 3,4-difluoro Propyl U-47700 is limited due to its status as an analytical reference standard.
- potential applications may include studies related to pharmacology, toxicology, and forensic analysis.
Mechanism of Action
- The precise mechanism by which 3,4-difluoro Propyl U-47700 exerts its effects remains unclear.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, there is limited information available regarding direct comparisons with other similar compounds.
- Researchers may need to explore related structures and evaluate their uniqueness.
Properties
CAS No. |
2741276-45-7 |
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Molecular Formula |
C18H26F2N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide |
InChI |
InChI=1S/C18H26F2N2O/c1-4-11-22(17-8-6-5-7-16(17)21(2)3)18(23)13-9-10-14(19)15(20)12-13/h9-10,12,16-17H,4-8,11H2,1-3H3/t16-,17-/m1/s1 |
InChI Key |
RVTOLUMXMICZQI-IAGOWNOFSA-N |
Isomeric SMILES |
CCCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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